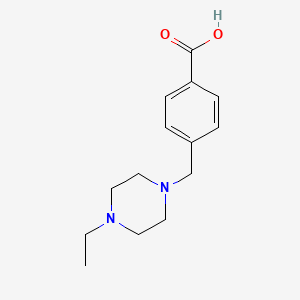

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Übersicht

Beschreibung

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a chemical compound that belongs to the family of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties. These compounds are of significant interest due to their potential therapeutic applications and their role in drug development, such as the synthesis of imatinib, a well-known anticancer drug .

Synthesis Analysis

The synthesis of related piperazine derivatives often involves reductive amination processes, as seen in the synthesis of 4-substituted piperazine compounds . For instance, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a close relative to the compound of interest, can be synthesized through direct reductive alkylation of 1-methylpiperazine using triacetoxy sodium borohydride, yielding high purity and yield . Another method involves the bromination of 4-methylbenzoic acid followed by amination, which has been optimized to achieve a high yield of the desired product .

Molecular Structure Analysis

The molecular structure and conformation of piperazine derivatives are crucial for their biological activity. For example, the conformational analysis of a 4-methylpiperazin-1-yl derivative was performed using ab initio Hartree-Fock and density functional theory, revealing several stable conformers and providing insights into the most stable form of the molecule . X-ray crystallography has also been employed to determine the precise molecular structure of related compounds, confirming the predicted structures from chemical and spectral analyses .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which can be influenced by solvent composition and pH . These reactions are important for understanding the chemical behavior of these compounds in different environments and can affect their pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as their binding characteristics to proteins like bovine serum albumin (BSA), can be studied using techniques like fluorescence spectroscopy, circular dichroism, and Raman spectroscopy . These studies provide valuable information on how these compounds interact with biological molecules, which is essential for understanding their mechanism of action and pharmacokinetics.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Methods : 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid derivatives are synthesized through methods such as reductive alkylation and bromination. These methods demonstrate the efficiency and scalability in synthesizing such compounds, which are key intermediates in various chemical syntheses (Koroleva et al., 2012).

Structural Characterization : The structural characteristics of these compounds are confirmed using techniques like melting point analysis, IR, and NMR spectroscopy. These analytical methods ensure the accuracy of the chemical structures and the purity of the synthesized compounds (Lu Xiao-qin, 2010).

Pharmaceutical and Biological Research

Antidepressant Drug Development : In the development of novel antidepressants, derivatives of this compound are studied for their metabolic pathways using human liver microsomes and recombinant enzymes. This research aids in understanding the metabolism of potential pharmaceuticals (Hvenegaard et al., 2012).

Antimicrobial Agents : Some derivatives show promising antimicrobial activity against bacterial and fungal strains. This highlights their potential application in developing new antimicrobial agents (Patel et al., 2012).

Material Science and Engineering

- Optoelectronic Properties : Compounds related to this compound are used in studies of optoelectronic properties, like aggregation-enhanced emission. This research is crucial for the development of new materials for electronic and photonic devices (Srivastava et al., 2016).

Eigenschaften

IUPAC Name |

4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJVYOLTWZXGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428099 | |

| Record name | 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

895519-97-8 | |

| Record name | 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)